molecular formula C9H9BF3KO2 B13465910 Potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate

Potassium trifluoro(3-(methoxycarbonyl)-2-methylphenyl)borate

Cat. No.: B13465910
M. Wt: 256.07 g/mol
InChI Key: XQLJILBFWHLHNE-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide is a chemical compound with the molecular formula C8H7BF3KO2. It is a boron-containing compound that is often used in various chemical reactions due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide typically involves the reaction of 3-(methoxycarbonyl)-2-methylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified through recrystallization or other suitable purification methods to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds .

Mechanism of Action

The mechanism by which potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. In biological systems, the boron atom can interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[3-(methoxycarbonyl)-2-methylphenyl]boranuide is unique due to its specific structural features, such as the presence of a methoxycarbonyl group and a methyl group on the phenyl ring. These structural elements contribute to its distinct reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C9H9BF3KO2

Molecular Weight

256.07 g/mol

IUPAC Name

potassium;trifluoro-(3-methoxycarbonyl-2-methylphenyl)boranuide

InChI

InChI=1S/C9H9BF3O2.K/c1-6-7(9(14)15-2)4-3-5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1

InChI Key

XQLJILBFWHLHNE-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C(=CC=C1)C(=O)OC)C)(F)(F)F.[K+]

Origin of Product

United States

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